5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-27-9-8-23-11-14(17(25)21-19-20-7-10-28-19)16-15(12-23)18(26)24(22-16)13-5-3-2-4-6-13/h2-7,10-12H,8-9H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBSLKKSHPHGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrazolo[4,3-c]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The thiazole ring and pyrazolo[4,3-c]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
- Pyrazolo[4,3-c]pyridine Derivatives: Target Compound: Features a pyrazolo[4,3-c]pyridine core with a 3-oxo group. The 5-(2-methoxyethyl) substituent increases hydrophilicity compared to alkyl/aryl variants . 923233-41-4 (): A structural analog with a 5-propyl group and N-(2-methoxyethyl)carboxamide. 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-... (): Replaces the 5-(2-methoxyethyl) with a benzyl group, significantly increasing aromaticity and steric bulk, which may reduce solubility .
Thiazolo/Thiadiazolo-Pyrimidine Derivatives :
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () : Contains a thiazolo[3,2-a]pyrimidine core. The fused thiazole ring introduces sulfur-based electronic effects, differentiating it from the pyrazole-based target compound. The 2,4,6-trimethoxybenzylidene group in this analog contributes to π-π stacking interactions .
- Thiadiazolo[3,2-a]pyrimidines () : Feature a sulfur-nitrogen-rich framework, which may confer distinct redox properties compared to the target compound’s pyrazole-pyridine system .
Substituent Effects
- Key Observations :
- The N-(1,3-thiazol-2-yl) group in the target compound may enhance binding to metalloenzymes or receptors via thiazole’s lone-pair interactions, contrasting with the N-alkyl/aryl groups in analogs .
- The 2-methoxyethyl chain balances hydrophilicity and flexibility, whereas bulkier groups (e.g., benzyl) may hinder target engagement .
Pharmacological and Physicochemical Properties
- Pyrimidine Derivatives (General): Known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The thiazole and pyrazole moieties in the target compound may synergize for enhanced bioactivity .
- Solubility and Bioavailability :
Biological Activity
5-(2-Methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure featuring a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the thiazole moiety is particularly noteworthy, as thiazoles are often associated with various pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. Specifically, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain thiazole-integrated compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | <10 | Induction of apoptosis |
| Compound B | A-431 | <15 | Cell cycle arrest |
| Compound C | Jurkat | <20 | Inhibition of Bcl-2 |
Anticonvulsant Activity
Thiazole-containing compounds have also been studied for their anticonvulsant properties. In particular, a series of thiazole derivatives demonstrated significant protective effects in animal models of epilepsy. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant activity of several thiazole derivatives in a pentylenetetrazol (PTZ) seizure model. Among these, one compound exhibited a 100% protection rate against seizures at a dosage of 30 mg/kg, highlighting the potential for developing new antiepileptic drugs based on this scaffold .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2.
- Modulation of Ion Channels : For anticonvulsant activity, it may interact with ion channels or receptors involved in neuronal excitability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
